Phenyl 5-chloro-5-oxopentanoate
Description
Properties
CAS No. |
62615-85-4 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
phenyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
NICYSXHCDYRJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation employs AlCl₃ as a Lewis acid to activate acyl chlorides for electrophilic aromatic substitution. In a protocol adapted from the synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid methyl ester, methyl 5-chloro-5-oxopentanoate reacts with phenol in 1,1,2,2-tetrachloroethane under nitrogen. The reaction proceeds via:
- Acyl Chloride Formation : Methyl 5-chloro-5-oxopentanoate is treated with AlCl₃, generating a reactive acylium ion.
- Electrophilic Attack : Phenol’s aromatic ring undergoes substitution at the para position, forming the phenyl ester.
Key Parameters :
Challenges and Optimizations
Phenol’s electron-withdrawing hydroxyl group reduces its reactivity compared to anisole, necessitating extended reaction times (24–48 hours). Catalytic systems using BF₃·Et₂O or ZnCl₂ may improve yields but risk over-acylation.
Direct Esterification via Acid Chloride
Synthesis of 5-Chloro-5-Oxopentanoic Acid
The precursor acid is synthesized via chlorination of levulinic acid (4-oxopentanoic acid) using SOCl₂ or PCl₅. For example:
$$
\text{Levulinic acid} + \text{SOCl}2 \rightarrow \text{5-Chloro-5-oxopentanoic acid chloride} + \text{HCl} + \text{SO}2 \uparrow
$$
This step achieves >90% conversion under reflux conditions (70°C, 4 hours).
Esterification with Phenol
The acid chloride is reacted with phenol in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{5-Chloro-5-oxopentanoic acid chloride} + \text{Phenol} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$
Optimized Conditions :
Transesterification of Methyl Ester
Methyl Ester Precursor Synthesis
Methyl 5-chloro-5-oxopentanoate is prepared via methanolysis of the acid chloride or via AlCl₃-catalyzed Friedel-Crafts acylation of methane.
Phenol Exchange
Transesterification employs acidic or basic catalysts to displace the methyl group:
$$
\text{Methyl 5-chloro-5-oxopentanoate} + \text{Phenol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{Methanol}
$$
Conditions :
Mixed Anhydride Activation Approach
Anhydride Formation
Adapting methods from 5-(4-fluorophenyl)-5-oxopentanoic acid esterification, the carboxylic acid is activated using pivaloyl chloride and 4-dimethylaminopyridine (DMAP):
$$
\text{5-Chloro-5-oxopentanoic acid} + \text{Pivaloyl chloride} \rightarrow \text{Mixed anhydride intermediate}
$$
Esterification with Phenol
The anhydride reacts with phenol under mild conditions:
$$
\text{Mixed anhydride} + \text{Phenol} \xrightarrow{\text{DMAP}} \text{this compound} + \text{Pivalic acid}
$$
Advantages :
Comparative Analysis of Synthesis Methods
| Method | Catalyst/Reagent | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 0°C–RT | ~70% | Moderate |
| Direct Esterification | TEA | RT | 85–90% | High |
| Transesterification | H₂SO₄ | 100°C | 75–80% | Low |
| Mixed Anhydride | DMAP | RT | 85–90% | High |
Key Findings :
- Direct esterification and mixed anhydride methods offer superior yields and scalability.
- Friedel-Crafts acylation is limited by phenol’s low reactivity.
- Transesterification requires harsh conditions, risking decomposition of the chloro-ketone group.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-5-oxopentanoic acid.
Reduction: Formation of 5-chloro-5-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 5-chloro-5-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in electrophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 5-chloro-5-oxopentanoate esters, focusing on molecular properties, synthesis, and applications:
Key Observations:
Structural Influence on Reactivity: Methyl and ethyl esters (e.g., methyl 5-chloro-5-oxopentanoate) are highly reactive toward nucleophiles due to the electron-withdrawing chloro and ketone groups, making them suitable for polymer functionalization . Phenyl esters, with their bulky aromatic group, may exhibit slower hydrolysis rates compared to alkyl esters, enhancing stability in biological or acidic environments .
Applications :
- Methyl ester : Used in peptide coupling (e.g., TPA-NHCO(CH₂)₃COOLi synthesis ) and biodegradable polymer synthesis .
- Ethyl aryl derivatives : Serve as precursors for 5-oxo-ETE receptor antagonists, targeting inflammatory diseases like asthma .
- Phenyl ester (hypothetical): Could act as a UV-stable crosslinker in polymers or a prodrug moiety due to slow ester hydrolysis.
Safety and Handling: Methyl 5-chloro-5-oxopentanoate requires stringent safety measures (gloves, ventilation) due to its corrosive nature . Substituted phenyl analogs (e.g., 5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid) may pose additional hazards from fluorine or chlorine substituents, necessitating specialized disposal protocols .
Research Findings and Gaps
- Spectral Characterization: Methyl 5-chloro-5-oxopentanoate has been characterized via ¹H/¹³C NMR and elemental analysis , but analogous data for the phenyl ester are absent.
- Analytical Methods : Spectrophotometric techniques (e.g., azo dye coupling at 510 nm ) could be adapted for phenyl ester quantification, leveraging its aromatic UV absorbance.
- aryl ester stability or reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing phenyl 5-chloro-5-oxopentanoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via esterification of 5-chloro-5-oxopentanoic acid with phenol derivatives. Key steps include acid activation (e.g., using thionyl chloride or glutaric anhydride as acylating agents) under inert atmospheres (argon/nitrogen) to prevent side reactions . Reaction optimization may involve varying solvents (dichloromethane, hexane), temperatures (room temperature to 60°C), and catalysts (sulfuric acid, aluminum chloride). Post-reaction purification via aqueous sodium bicarbonate washes and distillation improves yield. Monitoring by TLC and GC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 7.79 ppm for substituted phenyl groups) and methylene/methyl groups adjacent to carbonyls (δ 2.06–2.82 ppm). Splitting patterns (e.g., triplets for CH₂ groups) confirm connectivity .
- LC-ESI-MS/GC-EI-MS : Molecular ion peaks (e.g., m/z 314 for methyl esters) and fragmentation patterns validate molecular weight and functional groups. Negative/positive mode comparisons distinguish ionization behavior .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) bonds confirm structural integrity.
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodology : Cross-validate data using standardized protocols:
- Ensure identical solvent systems (e.g., CDCl₃ for NMR) and calibration standards.
- Compare synthetic routes (e.g., esterification vs. Friedel-Crafts acylation) to identify side products influencing physical properties .
- Use high-purity reagents to minimize contaminants, and report deviations (e.g., polymorphic forms) in supplementary data.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in multicomponent reactions (e.g., Staudinger-3CR)?
- Methodology : In Staudinger reactions, the β-lactam formation involves ketene intermediates generated from 5-chloro-5-oxopentanoate derivatives. Tributylamine promotes dehydrohalogenation, forming a reactive ketene that undergoes [2+2] cycloaddition with imines. Regioselectivity (trans isomer dominance) is controlled by steric hindrance and electronic effects of the phenyl substituent. Computational studies (DFT) or isotopic labeling (¹³C) can validate transition-state models .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Methodology : Conduct accelerated stability studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
- Analyze degradation via HPLC-DAD/LC-MS to identify hydrolyzed products (e.g., 5-chloro-5-oxopentanoic acid) or decarboxylation byproducts.
- Recommend storage in amber vials under argon at −20°C to suppress hydrolysis and radical-mediated decomposition .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across cell-based assays?
- Methodology :
- Standardize assay conditions: Use isogenic cell lines, matched passage numbers, and controlled incubation times (e.g., 24–48 hrs).
- Quantify intracellular metabolite levels (e.g., via LC-MS/MS) to assess esterase-mediated hydrolysis rates, which influence apparent potency .
- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate biological effects from batch-to-batch variability.
Q. Can this compound serve as a precursor for novel β-lactam antibiotics, and what synthetic modifications enhance activity?
- Methodology :
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to enhance β-lactam stability against hydrolysis.
- Replace the chlorine atom with bioisosteres (e.g., fluorine) to improve pharmacokinetic properties.
- Evaluate antimicrobial efficacy via MIC assays against Gram-positive/-negative pathogens and β-lactamase-producing strains .
Methodological Frameworks
- Experimental Design : Use factorial design (e.g., 2³ matrix) to optimize reaction parameters (temperature, solvent, catalyst ratio) and identify interactions affecting yield .
- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and avoid redundancy .
- Contradiction Analysis : Leverage systematic reviews and meta-analyses to reconcile conflicting data, emphasizing protocol harmonization and outlier detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
